molecular formula C5H5NO4 B8747631 2-Methoxyoxazole-5-carboxylic acid

2-Methoxyoxazole-5-carboxylic acid

Cat. No.: B8747631
M. Wt: 143.10 g/mol
InChI Key: HWRVZXDPEUUZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyoxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a methoxy (-OCH₃) group at position 2 and a carboxylic acid (-COOH) group at position 5. Oxazole derivatives are widely studied for their roles in medicinal chemistry and material science due to their diverse functionalization and bioactivity .

Properties

Molecular Formula

C5H5NO4

Molecular Weight

143.10 g/mol

IUPAC Name

2-methoxy-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C5H5NO4/c1-9-5-6-2-3(10-5)4(7)8/h2H,1H3,(H,7,8)

InChI Key

HWRVZXDPEUUZOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(O1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Analogs and Properties

Compound Name Substituents Molecular Formula Similarity Score* Key Properties/Applications References
2-Methoxyoxazole-5-carboxylic acid 2-OCH₃, 5-COOH C₅H₅NO₄ Not explicitly reported; inferred from analogs
2-Phenyloxazole-5-carboxylic acid 2-Ph, 5-COOH C₁₀H₇NO₃ 0.78 Higher lipophilicity due to phenyl group
2-Methyloxazole-5-carboxylic acid 2-CH₃, 5-COOH C₅H₅NO₃ 0.61 Lower polarity; ester derivatives (e.g., methyl ester) used in synthesis
2-Chloro-4-methyloxazole-5-carboxylic acid 2-Cl, 4-CH₃, 5-COOH C₅H₄ClNO₃ Enhanced reactivity for nucleophilic substitution
5-Methoxybenzo[d]oxazole-2-carboxylic acid Fused benzene ring, 5-OCH₃, 2-COOH C₉H₇NO₄ Higher stability due to aromatic fusion; used in lab chemical synthesis

*Similarity scores derived from structural comparisons in and .

Key Observations:
  • Phenyl substituents (e.g., 2-Phenyl analog) introduce greater hydrophobicity, impacting solubility and bioavailability . Fused aromatic systems (e.g., benzo[d]oxazole derivatives) exhibit distinct electronic properties and higher thermal stability compared to monocyclic oxazoles .
  • Reactivity :

    • The carboxylic acid group at position 5 enables participation in condensation reactions, forming amides or esters for drug discovery .
    • Chloro-substituted analogs (e.g., 2-Chloro-4-methyl) are reactive toward nucleophilic substitution, facilitating further functionalization .

Table 2: Hazard Profiles of Selected Oxazole Derivatives

Compound Name GHS Hazards Storage Conditions References
5-Methoxybenzo[d]oxazole-2-carboxylic acid H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) 2–8°C, dry environment
2-Chloro-4-methyloxazole-5-carboxylic acid Not explicitly reported; inferred hazards include respiratory irritation (similar to chloro analogs) Room temperature (data gaps)

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